5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a naphthylmethylthio group, and an amine group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ringThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (II) under inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthylmethylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and diselenide catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of bases such as potassium hydroxide (KOH) and solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield methoxyquinones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of specific enzymes and proteins, making it valuable for studying biological pathways.
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl and naphthylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups. The presence of both methoxyphenyl and naphthylmethylthio groups provides a distinct chemical environment that can enhance its biological activity and specificity. Additionally, the triazole ring offers stability and versatility in chemical modifications, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H18N4OS/c1-25-17-11-9-15(10-12-17)19-22-23-20(24(19)21)26-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13,21H2,1H3 |
InChI Key |
DARGYPVPIRPKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.